molecular formula C5H2ClFIN B1358075 5-Chloro-2-fluoro-4-iodopyridine CAS No. 659731-48-3

5-Chloro-2-fluoro-4-iodopyridine

Cat. No.: B1358075
CAS No.: 659731-48-3
M. Wt: 257.43 g/mol
InChI Key: MAQBAWYSDZIKIC-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-4-iodopyridine is a chemical compound with the molecular formula C5H2ClFIN . It has a molecular weight of 257.43 . The compound is usually stored in a refrigerator and is available in a white to off-white solid form .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one method involves the Suzuki coupling reaction of 3-fluoro-4-iodopyridine with (2-pivaloylaminophenyl)boronic acid . Another method involves heating the compound at about 95°C for about 26 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2ClFIN/c6-3-2-9-5(7)1-4(3)8/h1-2H . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Fluoropyridines, such as this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are often used in the synthesis of various biological active compounds .


Physical And Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm3, a boiling point of 250.8±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 42.1±0.3 cm3 . The compound is also characterized by its polar surface area of 13 Å2 and polarizability of 16.7±0.5 10-24 cm3 .

Scientific Research Applications

Synthesis of Pentasubstituted Pyridines

5-Chloro-2-fluoro-4-iodopyridine and its analogs serve as crucial intermediates in the synthesis of pentasubstituted pyridines. Such compounds are significant in medicinal chemistry research due to their potential as building blocks. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been synthesized through halogen dance reactions, demonstrating the versatility of such compounds in chemical manipulations and functional group additions (Wu et al., 2022).

Metalation and Ortho-Lithiation

The metalation of iodopyridines, including variants like 2-chloro-3-fluoro-4-iodopyridine, has been achieved using LDA at low temperatures. This process is crucial for synthesizing polysubstituted pyridines, showing the significant role of this compound in creating diverse chemical structures (Rocca et al., 1993).

Chemoselective Amination

This compound is involved in selective amination reactions. Under specific conditions, it allows for selective C-N cross-coupling, demonstrating its utility in creating structurally diverse compounds with potential pharmaceutical applications (Koley et al., 2010).

Synthesis of Herbicides

Compounds derived from this compound, like 5-chloro-3-fluorophenoxypyridines, are used in the synthesis of herbicides. The inclusion of a 1,3,4-oxadiazole ring in these compounds has shown moderate to high herbicidal activity against certain weeds, highlighting their agricultural significance (Tajik & Dadras, 2011).

Radiosynthesis in Medical Imaging

This compound is used in the development of radiofluorination processes, crucial for creating radiotracers in medical imaging. This application is significant in PET imaging, demonstrating the compound's role in advancing medical diagnostic techniques (Pauton et al., 2019).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-fluoro-4-iodopyridine plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s halogenated structure allows it to form strong interactions with biomolecules, potentially acting as an inhibitor or activator in enzymatic reactions. For instance, it may interact with enzymes involved in halogenation or dehalogenation processes, affecting their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, potentially altering the expression of specific genes. Additionally, its impact on cellular metabolism may result in changes in the production and utilization of metabolic intermediates, affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules . It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, degradation products may form, potentially altering the compound’s biochemical activity. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, depending on the conditions of the experiment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes. Threshold effects are often noted, where a certain dosage level is required to elicit a significant biochemical response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s overall biochemical activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. The transport and distribution of the compound are crucial for its biochemical activity, as they determine the concentration of the compound at its site of action.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, where it can influence metabolic processes.

Properties

IUPAC Name

5-chloro-2-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-3-2-9-5(7)1-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQBAWYSDZIKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619061
Record name 5-Chloro-2-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659731-48-3
Record name 5-Chloro-2-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluoro-4-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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